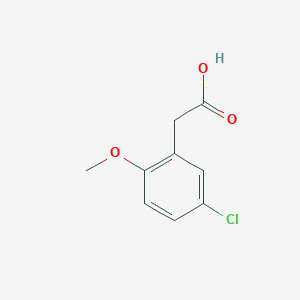

(5-Chloro-2-methoxyphenyl)acetic acid

描述

Significance of Arylacetic Acid Scaffolds in Medicinal Chemistry

The arylacetic acid scaffold is a fundamental structural motif frequently encountered in medicinal chemistry. drughunter.com These compounds, characterized by an acetic acid group attached to an aromatic ring, serve as crucial precursors in the synthesis of a wide array of derivatives with potential biological activities. researchgate.netmdpi.com Their established role is particularly notable in the development of anti-inflammatory drugs. researchgate.net

While valuable, the arylacetic acid group is also considered a "structural alert" in drug discovery. drughunter.com This is due to its potential to form metabolites, such as acylglucuronides, which can be reactive. drughunter.com The study of arylacetic acids and their derivatives is therefore important for understanding the relationship between structure, activity, and metabolic fate. drughunter.com The carboxylic acid functional group is a key feature, often masked in prodrug strategies to modify a molecule's properties. mdpi.com The synthesis of arylacetic acid derivatives can be achieved with high purity and yield, making them suitable for industrial-scale applications and further chemical modifications. researchgate.net

Overview of Halogenated and Methoxylated Aromatic Compounds in Drug Discovery

The introduction of halogen and methoxy (B1213986) groups onto aromatic rings is a common and powerful strategy in modern drug discovery.

Halogenated Aromatic Compounds: The process of halogenation, particularly with chlorine, is frequently used to enhance the physicochemical properties of drug candidates. mdpi.com Adding a halogen can increase a molecule's lipophilicity, which may lead to improved membrane permeability and oral absorption. mdpi.com This modification can also be critical for enabling drugs to cross the blood-brain barrier to act on the central nervous system. mdpi.com It is estimated that approximately one-third of compounds in clinical trials feature aryl chloride motifs. mdpi.com Beyond altering pharmacokinetics, halogen atoms can play a direct role in a molecule's biological activity by participating in halogen bonds with target proteins, an interaction that has gained significant attention in drug design. namiki-s.co.jpacs.org These bonds are highly directional and can significantly improve binding affinity. namiki-s.co.jpacs.org

Historical Context of (5-Chloro-2-methoxyphenyl)acetic Acid Research

While a detailed historical account of the first synthesis and characterization of this compound is not extensively documented in readily available literature, its emergence is rooted in the broader history of medicinal chemistry and the study of its constituent functional groups. The compound itself is a logical combination of the well-established arylacetic acid scaffold with halogen and methoxy substituents, features known to modulate biological and pharmacological properties. drughunter.commdpi.comnih.gov

Research involving this compound is situated within the context of using versatile chemical building blocks to create more complex molecules. aaronchem.com Its structure makes it a useful intermediate for synthesizing a range of derivatives for evaluation in various research areas, including drug discovery and materials science. aaronchem.com The compound is recognized as a derivative of phenylacetic acid, a class of molecules that has been investigated for diverse biological effects. mdpi.com

Chemical Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 7569-62-2 | scbt.comchemicalbook.com |

| Molecular Formula | C₉H₉ClO₃ | scbt.comchemicalbook.com |

| Molecular Weight | 200.62 g/mol | scbt.comchemicalbook.com |

| Physical Form | Solid | chemicalbook.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(2-Fluoro-5-methoxyphenyl)acetic acid |

| 3,4-dihydroxyphenylacetic acid |

| Acylglucuronides |

Structure

3D Structure

属性

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUMRDNHQQLLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363632 | |

| Record name | (5-chloro-2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7569-62-2 | |

| Record name | 5-Chloro-2-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7569-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-chloro-2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chloro-2-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Methoxyphenyl Acetic Acid and Its Derivatives

Synthesis of the (5-Chloro-2-methoxyphenyl)acetic Acid Precursor

The core of synthesizing this compound lies in the efficient construction of the substituted benzene (B151609) ring. Common strategies begin with a readily available substituted benzene and introduce the remaining functional groups, or build the acetic acid side chain from a pre-functionalized aromatic core. Key precursors include substituted toluenes, acetophenones, or benzyl (B1604629) cyanides.

Achieving the correct 1,2,4-substitution pattern (methoxy at C1, chloro at C4, and the side chain at C2 relative to the methoxy (B1213986) group) is the primary challenge. The principles of electrophilic aromatic substitution (EAS) guide the regiochemical outcome. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group, while the chloro group (-Cl) is deactivating but also ortho-, para-directing wisc.eduwikipedia.org. Synthetic strategies leverage the interplay of these directing effects.

A common and effective precursor is 5-chloro-2-methoxyacetophenone. Its synthesis can be achieved with high regioselectivity via the Friedel-Crafts acylation of 4-chloroanisole (B146269) tamu.edublogspot.com. In this reaction, the powerful ortho-, para-directing influence of the methoxy group overrides the directing effect of the chlorine atom. The electrophile (an acylium ion, e.g., CH₃CO⁺) is directed predominantly to the position ortho to the methoxy group, which is also meta to the chlorine, resulting in the desired product wisc.edu.

An alternative approach involves the chlorination of 2-methylanisole. The methoxy group directs the incoming electrophile (Cl⁺) to the para position, yielding 4-chloro-2-methylanisole (also known as 5-chloro-2-methoxytoluene) with high selectivity nih.gov. This precursor can then be converted to the final product through side-chain functionalization.

| Starting Material | Reagent | Key Reaction | Primary Product | Regiochemical Control |

| 4-Chloroanisole | Acetyl Chloride / AlCl₃ | Friedel-Crafts Acylation | 5-Chloro-2-methoxyacetophenone | The strongly activating -OCH₃ group directs acylation to the ortho position. |

| 2-Methylanisole | Cl₂ / Lewis Acid | Electrophilic Chlorination | 4-Chloro-2-methylanisole | The -OCH₃ group directs chlorination to the para position. |

Atom economy is a key principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms to the desired product. Many classical reactions used in precursor synthesis exhibit poor atom economy scranton.edu.

Friedel-Crafts Acylation: This reaction typically uses a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which is consumed during workup and becomes waste. The reaction also produces a stoichiometric amount of HCl byproduct. This leads to a low atom economy sigmaaldrich.com.

Electrophilic Aromatic Halogenation: Similar to acylation, halogenation often requires a Lewis acid catalyst and generates HCl as a byproduct, reducing its atom efficiency.

Willgerodt-Kindler Reaction: This reaction, which converts an aryl ketone (like 5-chloro-2-methoxyacetophenone) into a thioamide (a precursor to the carboxylic acid), uses elemental sulfur and an amine (e.g., morpholine) wikipedia.orgorganic-chemistry.org. While effective, it generates byproducts and has a complex stoichiometry, resulting in moderate atom economy.

Benzyl Halide Cyanation: The conversion of a benzyl halide (e.g., 5-chloro-2-methoxybenzyl chloride) to the corresponding benzyl cyanide is a substitution reaction. While the main reaction (R-Cl + NaCN → R-CN + NaCl) has a reasonable atom economy, the prior step to create the benzyl halide from a methyl group (side-chain halogenation) often uses radical initiators and generates waste.

Modern catalytic methods are continuously being developed to improve the atom economy of these fundamental transformations.

Several general routes are established for the synthesis of phenylacetic acids and their derivatives, each with distinct advantages and limitations youtube.commdpi.com.

| Synthetic Route | Description | Advantages | Disadvantages |

| Hydrolysis of Benzyl Cyanides | A two-step process involving the conversion of a benzyl halide to a benzyl cyanide, followed by acid or base-catalyzed hydrolysis to the carboxylic acid orgsyn.orgorgsyn.org. | A versatile and widely used method. The nitrile intermediate is relatively stable. | Involves the use of highly toxic cyanide salts, requiring stringent safety protocols. The hydrolysis step can require harsh conditions (strong acid/base and heat). |

| Willgerodt-Kindler Reaction | A one-pot reaction that converts an aryl methyl ketone into a thioamide, which is then hydrolyzed to the phenylacetic acid mdma.chresearchgate.net. | Useful for starting from readily available acetophenones. Avoids the use of cyanides. | Often requires high temperatures and long reaction times. Can have moderate yields and produces sulfur-containing waste. |

| Carbonylation of Benzyl Alcohols | Involves the reaction of a benzyl alcohol with carbon monoxide in the presence of a transition metal catalyst (e.g., rhodium or palladium) researchgate.net. | High atom economy as it incorporates a molecule of CO directly. Can be performed under relatively mild conditions. | Requires specialized high-pressure equipment (autoclave) to handle carbon monoxide, a toxic gas. The catalysts can be expensive. |

| Suzuki Coupling | A modern approach involving the palladium-catalyzed cross-coupling of a boronic acid/ester with an alkyl halide containing the acetic acid moiety inventivapharma.com. | Offers a modular approach with high functional group tolerance. | The required boronic acids and coupling partners can be complex to synthesize. Palladium catalysts are expensive. |

For the synthesis of this compound, the routes starting from 5-chloro-2-methoxyacetophenone (via Willgerodt-Kindler) or from 5-chloro-2-methoxytoluene (via side-chain halogenation and cyanation/hydrolysis) are the most documented and practical approaches.

Esterification and Functional Group Interconversions of this compound

Once synthesized, this compound can be converted into various derivatives, with esters being among the most common. Esterification is a crucial transformation for modifying the compound's physical properties and reactivity.

The most common laboratory-scale method for converting a carboxylic acid to an ester is the Fischer esterification. This equilibrium reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst masterorganicchemistry.com.

Optimized Protocol: An optimized protocol for the esterification of an aryl-acetic acid like this compound involves refluxing the acid in a large excess of the desired alcohol (e.g., methanol or ethanol), which serves as both the reactant and the solvent. Using the alcohol in excess shifts the reaction equilibrium towards the product side, leading to higher yields masterorganicchemistry.com. A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol nih.gov.

Alternatively, heterogeneous acid catalysts like Amberlyst-15, a sulfonic acid-functionalized resin, can be used. These solid catalysts offer the advantage of simple removal from the reaction mixture by filtration, simplifying product purification researchgate.netgcsu.edu. Studies on phenylacetic acid have shown that using a heterogeneous catalyst like Amberlyst-15 under solvent-free conditions at elevated temperatures can achieve high yields (around 80%) researchgate.netsemanticscholar.org.

For industrial production, batch processing is often inefficient. Modern optimization strategies focus on continuous flow systems and catalyst recyclability to improve throughput, safety, and sustainability.

Continuous Flow Synthesis: Esterification can be performed efficiently in a continuous flow system where a solution of the carboxylic acid and alcohol is pumped through a heated column packed with a solid, heterogeneous acid catalyst riken.jpresearchgate.net. This setup allows for precise control over reaction parameters like temperature and residence time, often leading to rapid, high-yield conversions oup.com. For example, using a sulfonic acid-functionalized silica catalyst in a packed-bed reactor, various carboxylic acids have been quantitatively converted to their methyl esters with residence times as short as 3 minutes researchgate.netoup.com. This method eliminates batch workup, reduces solvent usage, and allows for straightforward scaling.

Catalyst Recycling: The use of heterogeneous catalysts is central to sustainable industrial processes as they can be easily separated and reused researchgate.net. Solid acid catalysts, such as functionalized resins, nanoclays, or metal oxides, can be recovered by simple filtration after a batch reaction or remain in place within a continuous flow reactor for extended periods without significant loss of activity nih.govencyclopedia.pub. Even some homogeneous catalysts have been designed for recycling. For instance, certain zinc(II) salts act as homogeneous catalysts at high temperatures but precipitate out of the reaction mixture upon cooling, allowing for their recovery and reuse nih.govnicl.itacs.org. This approach combines the high activity of homogeneous catalysis with the ease of separation of heterogeneous systems.

| Parameter | Batch Process (Lab Scale) | Continuous Flow (Industrial Scale) |

| Mode | Reactants mixed in a single vessel. | Reactants continuously pumped through a reactor. |

| Catalyst | Homogeneous (e.g., H₂SO₄) or Heterogeneous (e.g., Amberlyst-15). | Primarily Heterogeneous (e.g., packed bed of solid acid catalyst) researchgate.net. |

| Workup | Liquid-liquid extraction, neutralization, distillation. | Product flows out continuously; often requires minimal purification. |

| Efficiency | Lower throughput, longer reaction times. | High throughput, short residence times (minutes) oup.com. |

| Safety | Handling large volumes of flammable solvents and corrosive acids. | Smaller reactor volumes improve heat transfer and safety. |

| Recycling | Difficult for homogeneous catalysts; feasible for heterogeneous. | Catalyst is stationary and reused for numerous cycles. |

Advanced Synthetic Strategies for Complex Derivatives Incorporating the (5-Chloro-2-methoxyphenyl) Moiety

The this compound molecule serves as a versatile starting material for the synthesis of a wide array of more complex chemical entities. Advanced synthetic strategies are employed to functionalize and elaborate upon this core structure, yielding derivatives with unique properties and functionalities.

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives incorporating the (5-chloro-2-methoxyphenyl)acetyl group can be achieved through multi-step reaction sequences. A common approach involves the initial conversion of this compound to a more reactive species, such as an acid chloride or an activated ester. This intermediate can then be reacted with an appropriate amino-sulfonamide to form the desired carboxamide-sulfonamide linkage.

For instance, a plausible route involves the amidation of an aniline derivative that already contains a sulfonamide group. The synthesis would proceed as follows:

Activation of the Carboxylic Acid: this compound is converted to its corresponding acetyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amide Bond Formation: The resulting 2-(5-chloro-2-methoxyphenyl)acetyl chloride is then coupled with an amino-sulfonamide, such as sulfanilamide or a derivative, in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.

This general methodology allows for the synthesis of a variety of sulfonamide derivatives, where the properties can be modulated by changing the substitution pattern on the sulfonamide-bearing aniline. An example of a complex derivative synthesized through such pathways is 2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide. molport.com

Table 1: General Reaction Scheme for Sulfonamide Derivative Synthesis

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|---|

| 1 | This compound | Thionyl Chloride | N/A | 2-(5-chloro-2-methoxyphenyl)acetyl chloride |

Synthesis of Pyrazole-Containing Heterocycles (e.g., Oxadiazoles, Thiadiazoles)

A key strategy for synthesizing heterocyclic derivatives from this compound involves its conversion to the corresponding hydrazide, which serves as a versatile precursor for various cyclization reactions. researchgate.netpeeref.com

Synthesis of the Hydrazide Intermediate: this compound is first esterified (e.g., to its methyl or ethyl ester) and then treated with hydrazine hydrate (N₂H₄·H₂O) under reflux conditions to yield 2-(5-chloro-2-methoxyphenyl)acetohydrazide. This hydrazide is the common starting point for building pyrazole, oxadiazole, and thiadiazole rings.

Pyrazole Synthesis: The synthesis of pyrazole derivatives is achieved through the condensation of the 2-(5-chloro-2-methoxyphenyl)acetohydrazide intermediate with 1,3-dicarbonyl compounds. researchgate.netpeeref.com The reaction proceeds via an initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring. This method allows for the regioselective synthesis of various substituted pyrazoles. researchgate.netpeeref.com The structural elucidation of the resulting compounds is typically confirmed using IR, ¹H NMR, ¹³C NMR, and Mass spectral analysis. researchgate.net

Table 2: Synthesis of (5-chloro-2-methoxyphenyl)(5-alkyl-3-substituted-1H-pyrazol-1-yl)methanones

| Product | Dicarbonyl Compound | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 2d | 1-(4-Chlorophenyl)-3-phenylpropane-1,3-dione | Glacial Acetic Acid, Reflux | 82 |

| 2f | 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione | Glacial Acetic Acid, Reflux | 79 |

| 2h | 1,3-Bis(4-chlorophenyl)propane-1,3-dione | Glacial Acetic Acid, Reflux | 85 |

Data sourced from a study on the regio-selective synthesis of pyrazole derivatives. researchgate.netpeeref.com

Oxadiazole and Thiadiazole Synthesis: The 2-(5-chloro-2-methoxyphenyl)acetohydrazide intermediate is also pivotal for synthesizing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings.

1,3,4-Oxadiazoles: These can be prepared by reacting the hydrazide with carbon disulfide in the presence of a base (like KOH) to form a dithiocarbazate salt, which is then cyclized oxidatively (e.g., with iodine) or by reacting the hydrazide with an acyl chloride followed by dehydrative cyclization using reagents like phosphorus oxychloride (POCl₃).

1,3,4-Thiadiazoles: A common route involves reacting the hydrazide with carbon disulfide in a basic medium, followed by acidification to form a carbodithioate intermediate, which then cyclizes upon heating. Alternatively, reaction with isothiocyanates can lead to thiosemicarbazide intermediates that cyclize to form aminothiadiazoles.

Synthesis of Thiazolopyrimidine Scaffolds

The synthesis of thiazolopyrimidine scaffolds generally does not proceed directly from this compound. Instead, these fused heterocyclic systems are typically constructed from precursors that already contain a pyrimidine (B1678525) ring. A common and established route is the Hantzsch thiazole synthesis adapted for a pyrimidine core.

The general synthetic strategy involves:

Formation of a Pyrimidine-2-thione: A substituted pyrimidine-2-thione is often used as the starting material. These are accessible through reactions like the Biginelli condensation, involving an aldehyde, a β-ketoester, and thiourea.

Reaction with an α-Halocarbonyl Compound: The pyrimidine-2-thione is then reacted with an α-halocarbonyl compound, such as chloroacetic acid, ethyl bromoacetate, or chloroacetone. ijnc.iraun.edu.egnih.gov This reaction proceeds via S-alkylation of the thione.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular condensation reaction, where a nucleophilic nitrogen atom from the pyrimidine ring attacks the carbonyl carbon of the newly introduced side chain, leading to the formation of the fused thiazole ring and yielding the thiazolopyrimidine scaffold. aun.edu.egnih.govijper.org

While no specific examples utilizing a (5-Chloro-2-methoxyphenyl)acetyl precursor were identified in the reviewed literature, it is conceivable that a custom-synthesized β-ketoester incorporating this moiety could be used in the initial Biginelli reaction to ultimately form a thiazolopyrimidine derivative bearing the desired substituent.

Synthesis of Spirothiazolidinone-Containing Carboxamides

The construction of spirothiazolidinone moieties linked to a carboxamide group derived from this compound represents a complex synthetic challenge. A general and effective method for creating such structures is a one-pot, three-component cyclocondensation reaction.

This reaction typically involves:

The Hydrazide Component: 2-(5-chloro-2-methoxyphenyl)acetohydrazide, derived from the parent acid.

The Carbonyl Component: A cyclic ketone, such as cyclohexanone or piperidin-4-one, which will form the spirocyclic part of the molecule.

The Thiol Component: A mercaptocarboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid) or thiolactic acid.

In this reaction, the hydrazide first condenses with the cyclic ketone to form a hydrazone (Schiff base) intermediate. The thiol group of the mercaptocarboxylic acid then attacks the imine carbon, and subsequent intramolecular cyclization via amide bond formation between the carboxylic acid and the secondary amine of the hydrazone moiety yields the spirothiazolidinone ring system. This approach provides a direct and efficient route to complex spiro-heterocycles. researchgate.net

Table 3: General Components for Spirothiazolidinone Synthesis

| Component Type | Example Reactant | Role in Final Structure |

|---|---|---|

| Hydrazide | 2-(5-chloro-2-methoxyphenyl)acetohydrazide | Forms the N-acyl side chain |

| Cyclic Ketone | Cyclohexanone | Forms the spiro-fused ring |

Synthesis of Triazene Derivatives

Triazenes are compounds characterized by a diazoamino group (-N=N-N-). The synthesis of a triazene derivative incorporating the this compound moiety would typically require its conversion into a primary amine, which can then be transformed into a diazonium salt and coupled with another amine.

A hypothetical synthetic pathway could involve the following steps:

Conversion of Acid to Amine: this compound would first be converted to the corresponding primary amide, 2-(5-chloro-2-methoxyphenyl)acetamide. This amide can then undergo a Hofmann rearrangement (using bromine and a strong base) or a Curtius rearrangement (via an acyl azide intermediate) to yield the amine, 2-(5-chloro-2-methoxyphenyl)ethanamine.

Diazotization: The resulting primary amine is then treated with a source of nitrous acid (e.g., sodium nitrite and HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Coupling Reaction: The unstable diazonium salt is immediately reacted with a primary or secondary amine. The nitrogen of the coupling amine attacks the terminal nitrogen of the diazonium salt to form the stable triazene linkage.

This sequence allows for the introduction of the (5-chloro-2-methoxyphenyl)ethyl group onto a triazene backbone. The diversity of the final product can be controlled by the choice of the amine used in the final coupling step.

Synthesis of Biphenylacetic Acid Analogs

The creation of biphenylacetic acid analogs from this compound can be effectively achieved using palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. libretexts.orgtcichemicals.com This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound.

In this context, the chloro-substituent on the phenyl ring of this compound serves as the aryl halide handle for the coupling reaction. The general strategy would be:

Esterification: The carboxylic acid group is typically protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the coupling reaction's basic conditions. This yields a substrate like methyl 2-(5-chloro-2-methoxyphenyl)acetate.

Suzuki-Miyaura Coupling: The chloro-aryl ester is then reacted with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), a base (like Na₂CO₃, K₂CO₃, or Cs₂CO₃), and an appropriate solvent system (often a mixture like toluene (B28343)/ethanol/water). libretexts.orgmdpi.com

Hydrolysis: After the successful coupling to form the biphenyl structure, the ester group is hydrolyzed back to a carboxylic acid using standard acidic or basic conditions to yield the final biphenylacetic acid analog.

While aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings, modern advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine ligands, have made these transformations efficient and high-yielding. tcichemicals.commdpi.com

Table 4: Key Components for Suzuki-Miyaura Synthesis of Biphenylacetic Acid Analogs

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | Methyl 2-(5-chloro-2-methoxyphenyl)acetate | Provides the core scaffold |

| Organoboron Reagent | Phenylboronic acid | Forms the new aryl-aryl bond |

| Catalyst | Pd(PPh₃)₄ | Catalyzes the cross-coupling reaction |

Synthesis of Salicylamide (B354443) Derivatives

While classical salicylamides are derivatives of salicylic acid (2-hydroxybenzoic acid), analogous amide structures can be synthesized from this compound. This process yields N-substituted 2-(5-chloro-2-methoxyphenyl)acetamides. The synthesis is typically a two-step process involving the activation of the carboxylic acid followed by amidation.

First, this compound is converted into its more reactive acyl chloride derivative, (5-Chloro-2-methoxyphenyl)acetyl chloride. This is commonly achieved by refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent. wikipedia.org The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude acyl chloride.

In the second step, the resulting acyl chloride is reacted with a suitable primary or secondary amine to form the desired N-substituted acetamide. This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. libretexts.orglibretexts.org The reaction is typically carried out in an inert solvent and in the presence of a base (such as pyridine or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct that is formed. youtube.com

General Reaction Scheme:

Step 1: Acyl Chloride Formation this compound + SOCl₂ → (5-Chloro-2-methoxyphenyl)acetyl chloride + SO₂ + HCl

Step 2: Amide Formation (5-Chloro-2-methoxyphenyl)acetyl chloride + R₁R₂NH + Base → N-(Substituted)-2-(5-chloro-2-methoxyphenyl)acetamide + Base·HCl

Table 1: Synthesis of N-Substituted 2-(5-chloro-2-methoxyphenyl)acetamide Derivatives

| Step | Reactant | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1 | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Anhydrous Dichloromethane or neat | Reflux | (5-Chloro-2-methoxyphenyl)acetyl chloride |

Synthesis of Benzophenone Derivatives

Benzophenone derivatives, specifically 1,2-diaryl ethanones (deoxybenzoins), can be synthesized from this compound using the Friedel-Crafts acylation reaction. libretexts.orgresearchgate.net This well-established method creates a new carbon-carbon bond between the acyl group derived from the acetic acid and an aromatic ring.

Similar to the synthesis of amide derivatives, the first step involves the conversion of this compound to its corresponding acyl chloride, (5-Chloro-2-methoxyphenyl)acetyl chloride, using a reagent like thionyl chloride. wikipedia.org

The resulting acyl chloride then serves as the acylating agent in the Friedel-Crafts reaction. It reacts with an aromatic compound, such as benzene or a substituted benzene derivative, in the presence of a strong Lewis acid catalyst. Aluminum chloride (AlCl₃) is the most commonly used catalyst for this transformation. libretexts.org The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution on the aromatic substrate to form the deoxybenzoin product. libretexts.orgnih.gov The reaction typically requires anhydrous conditions as the Lewis acid catalyst is sensitive to moisture.

General Reaction Scheme:

Step 1: Acyl Chloride Formation this compound + SOCl₂ → (5-Chloro-2-methoxyphenyl)acetyl chloride + SO₂ + HCl

Step 2: Friedel-Crafts Acylation (5-Chloro-2-methoxyphenyl)acetyl chloride + Aromatic Compound (e.g., Benzene) --(AlCl₃)--> 1-(5-Chloro-2-methoxyphenyl)-2-arylethanone + HCl

Table 2: Synthesis of Deoxybenzoin Derivatives via Friedel-Crafts Acylation

| Step | Reactant | Reagents | Aromatic Substrate | Catalyst | Product |

|---|---|---|---|---|---|

| 1 | This compound | Thionyl chloride (SOCl₂) | N/A | N/A | (5-Chloro-2-methoxyphenyl)acetyl chloride |

Chemical Transformations and Reactivity of 5 Chloro 2 Methoxyphenyl Acetic Acid Derivatives

Oxidation Reactions of the Acetic Acid Moiety

The acetic acid side chain of phenylacetic acid derivatives can undergo oxidation, typically leading to decarboxylation. While specific kinetic studies on the oxidation of (5-chloro-2-methoxyphenyl)acetic acid are not extensively detailed in the literature, the reactivity can be inferred from similar compounds like 4-methoxyphenylacetic acid. The oxidation of 4-methoxyphenylacetic acid with a potent oxidizing agent like potassium 12-tungstocobalt(III)ate proceeds through a rate-determining electron transfer step. nih.gov This initial electron transfer is followed by a rapid decarboxylation, which results in the formation of a benzyl (B1604629) radical (in that case, a 4-methoxybenzyl radical). nih.gov

This process is significantly influenced by the ionization state of the carboxylic acid. The ionized carboxylate form (AnCH₂CO₂⁻) reacts much faster than the neutral carboxylic acid form (AnCH₂CO₂H). nih.gov For 4-methoxyphenylacetic acid, the rate constant for the reaction with the carboxylate anion was found to be nearly 30 times greater than that for the undissociated acid. nih.gov This suggests that under basic or neutral pH conditions, where the carboxylate form predominates, oxidative decarboxylation of this compound would be significantly accelerated. The mechanism likely involves an electron transfer from the aromatic ring, concerted with a side-chain to nucleus electron transfer, which directly forms a carboxyl radical that rapidly loses CO₂. nih.gov

Reduction Reactions of the Ester Group

Ester derivatives of this compound, such as methyl (5-chloro-2-methoxyphenyl)acetate, can be readily reduced to the corresponding primary alcohol, (5-chloro-2-methoxyphenyl)ethanol. This transformation requires a powerful reducing agent due to the stability of the ester functional group.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxy group (e.g., methoxide) to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the primary alcohol. masterorganicchemistry.com A subsequent aqueous workup step is required to neutralize the reaction and protonate the resulting alkoxide to yield the final alcohol product. youtube.com

| Reactant | Reagent | Solvent | Product | Typical Conditions |

|---|---|---|---|---|

| Methyl (5-chloro-2-methoxyphenyl)acetate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | (5-chloro-2-methoxyphenyl)ethanol | Reaction at 0°C to room temperature, followed by aqueous workup. |

Hydrolytic Stability and Biological Activation of Ester Derivatives

Ester derivatives are often employed as prodrugs to improve the physicochemical properties of a parent carboxylic acid. The efficacy of such a strategy depends on the ester's hydrolytic stability and its efficient conversion back to the active acid form in a biological environment.

The chemical hydrolysis of phenylacetate (B1230308) esters is well-studied and is typically base-catalyzed. stanford.edu The rate of hydrolysis is dependent on the concentration of the hydroxide (B78521) ion and is highly sensitive to the nature of the substituents on the aromatic ring. rsc.orgrsc.org Electron-withdrawing substituents on the phenyl ring of the leaving group (in a phenoxy ester) generally accelerate the rate of hydrolysis. rsc.org The mechanism can be complex, with some studies providing evidence for an elimination-addition pathway involving a ketene (B1206846) intermediate, particularly in solvents with high percentages of DMSO. rsc.org

In biological systems, the hydrolysis of esters is primarily mediated by enzymes. nih.gov Carboxylesterases (CES) are a major class of serine hydrolases responsible for cleaving ester bonds in a wide variety of xenobiotics, including prodrugs. nih.govacs.org These enzymes are found in many tissues, such as the liver, intestines, and plasma, allowing for systemic or localized activation of an ester prodrug. nih.gov The rate of this enzymatic hydrolysis can be influenced by the structure of the ester. For example, the specific isoform of carboxylesterase (e.g., hCE1 or hCE2 in humans) and the steric and electronic properties of both the acyl and alcohol portions of the ester can affect substrate recognition and turnover rate. acs.org Therefore, ester derivatives of this compound would be expected to undergo enzymatic hydrolysis in vivo, releasing the active carboxylic acid. nih.govacs.org The rate of this biological activation would be a critical factor in the pharmacokinetic profile of such a prodrug.

| Factor | Influence on Ester Hydrolysis Rate | Context |

|---|---|---|

| pH | Increases significantly under basic conditions. | Chemical Hydrolysis |

| Electron-Withdrawing Groups | Generally accelerate the reaction. | Chemical Hydrolysis |

| Enzymes | Dramatically accelerates hydrolysis compared to chemical routes. | Biological Activation |

| Steric Hindrance | Bulky groups near the ester linkage can slow the rate. | Chemical & Biological |

Biological Activities and Therapeutic Potential of 5 Chloro 2 Methoxyphenyl Acetic Acid Derivatives

Antiviral Activity Research

The structural backbone of (5-Chloro-2-methoxyphenyl)acetic acid has been utilized to develop novel compounds with potential applications in virology. Investigations have explored their efficacy against several distinct viruses, targeting different mechanisms of the viral life cycle.

Inhibition of HIV Reverse Transcriptase

The human immunodeficiency virus (HIV) relies on the enzyme reverse transcriptase (RT) to replicate its genetic material, making it a critical target for antiretroviral therapy. While extensive research is dedicated to finding new non-nucleoside reverse transcriptase inhibitors (NNRTIs), literature specifically detailing the activity of this compound derivatives against HIV RT is limited.

However, studies on structurally related compounds provide some context. For instance, a series of biphenyl-hydrazo 4-arylthiazole derivatives synthesized from the related starting material 5-bromo-2-methoxybenzaldehyde (B189313) were found to inhibit both the polymerase and RNase H functions of HIV-1 RT. semanticscholar.org All tested derivatives in this study showed inhibitory activity against both functions, with IC₅₀ values ranging from 4.5 to 57.0 µM for RNase H and 8.0 to 88.0 µM for the RNA-dependent DNA polymerase (RDDP) function. semanticscholar.org The most potent compound in this series, 2-{3-[(2-{4-[4-(hydroxynitroso)phenyl]-1,3-thiazol-2-yl} hydrazin-1-ylidene) methyl]-4-methoxyphenyl} benzamide (B126) bromide (EMAC2063), displayed IC₅₀ values of 4.5 µM and 8.0 µM against the RNase H and RDDP functions, respectively. semanticscholar.org

Inhibition of Influenza Virus Hemagglutinin-Mediated Fusion

The influenza virus hemagglutinin (HA) protein is crucial for viral entry into host cells, making it an attractive target for antiviral drugs that can inhibit the membrane fusion step. Research into specific this compound derivatives as HA fusion inhibitors is not extensively documented in publicly available literature.

However, the broader class of benzoic acid derivatives has been investigated for this purpose. One such study identified a compound termed NC-5, a benzoic acid derivative, which demonstrated antiviral activity against influenza A viruses, including oseltamivir-resistant strains. nih.gov NC-5 was found to inhibit the neuraminidase (NA) activity and suppress the expression of viral proteins NP and M1 during the later stages of viral biosynthesis. nih.gov Though effective, the chemical structure of NC-5 is distinct from the this compound scaffold.

Anti-Human Adenovirus Activity

In contrast to other viruses, significant research has been conducted on derivatives of the closely related 5-chloro-2-methoxybenzoic acid as inhibitors of human adenovirus (HAdV). These infections can cause a range of illnesses, and effective therapies are needed.

One study explored a series of salicylamide (B354443) derivatives, which were synthesized by coupling 5-chloro-2-methoxybenzoic acid with various amines. This work identified a potent inhibitor of HAdV infection, compound 16 (JMX0493) . nih.gov This compound was found to target the HAdV entry pathway, preventing the virus from escaping the endosome and releasing its genetic material into the cell. nih.gov Further exploration of salicylamide derivatives derived from 5-chloro-2-hydroxybenzoic acid also yielded potent anti-HAdV inhibitors. nih.gov For example, a 3′-fluoro-5′-trifluoromethyl substituted compound (4 ) and a 2′-chloro-5′-(1-methylcyclopentyl)amino substituted compound (15 ) showed improved potency and reduced cytotoxicity compared to the reference compound niclosamide. nih.govnih.gov Compound 15 demonstrated an IC₅₀ of 0.27 μM with a cytotoxicity (CC₅₀) of 156.8 μM. nih.gov Preliminary mechanistic studies suggested that some of these analogues target the HAdV DNA replication process, while others appear to suppress later stages of the viral life cycle. nih.gov

| Compound | Target | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Source(s) |

| Compound 4 | HAdV | 0.18 | 120.0 | 666.7 | nih.gov |

| Compound 15 | HAdV | 0.27 | 156.8 | 580.7 | nih.govnih.gov |

| Compound 6 | HAdV | 0.45 | >200.0 | 444.4 | nih.gov |

Anticancer and Antiproliferative Activity Studies

The development of novel anticancer agents is a cornerstone of pharmaceutical research. Derivatives based on the this compound scaffold have been synthesized and evaluated for their ability to inhibit the growth of cancer cells and induce cell death.

Inhibition of Cancer Cell Growth in Various Cell Lines

Derivatives of 5-chloro-2-methoxybenzoic acid have demonstrated significant antiproliferative activity across a range of human cancer cell lines. A notable study detailed the synthesis of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives. unisa.edu.au These compounds were evaluated for their ability to inhibit the growth of human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines. unisa.edu.au Among the synthesized compounds, compound 4j emerged as one of the most potent agents and was selected for further testing against a broader panel of cancer cell lines. unisa.edu.au The highest sensitivity to compound 4j was observed in the human pancreatic carcinoma (MIA PaCa-2) cell line. unisa.edu.au

Additionally, research on the structurally similar 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown activity against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |

| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamides | A2780 | Ovarian Cancer | Data specific to 4j not provided, but noted as potent. | unisa.edu.au |

| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamides | HCT-116 | Colon Cancer | Data specific to 4j not provided, but noted as potent. | unisa.edu.au |

| Compound 4j | MIA PaCa-2 | Pancreatic Carcinoma | High sensitivity observed. | unisa.edu.au |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | U-87 | Glioblastoma | Active, specific IC50s vary by derivative. | nih.gov |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | MDA-MB-231 | Breast Cancer | Active, specific IC50s vary by derivative. | nih.gov |

Cell Cycle Modulation and Apoptosis Induction Mechanisms

Beyond simply inhibiting cell growth, understanding the mechanism of action is crucial for drug development. Research has shown that derivatives of this class can exert their anticancer effects by interfering with the cell cycle and inducing programmed cell death, or apoptosis.

Cellular mechanistic studies performed on the potent benzamide derivative compound 4j in MIA PaCa-2 pancreatic cancer cells revealed that it induces cell cycle arrest at the G2/M phase. unisa.edu.au Furthermore, the compound was shown to trigger apoptosis in these cells. unisa.edu.au

While specific mechanistic pathways for the chloro-substituted derivatives are still under full investigation, studies on the parent compound, methoxyacetic acid (MAA), provide valuable insights. Research on MAA demonstrated that it can suppress prostate cancer cell growth by inducing cell cycle arrest, primarily in the G1 phase. nih.gov This G1 arrest was attributed to the up-regulation of the p21 protein and the subsequent down-regulation of cyclin-dependent kinases CDK4 and CDK2. nih.gov MAA was also found to induce apoptosis, indicated by the cleavage of PARP, which was linked to the down-regulation of the anti-apoptotic protein BIRC2. nih.gov These findings suggest that derivatives of this compound may share similar mechanisms involving the modulation of key cell cycle regulators and the activation of intrinsic apoptotic pathways.

Synergy with Existing Chemotherapeutic Agents (e.g., Temozolomide (B1682018) for Glioblastoma)

The strategy of combining therapeutic agents to enhance efficacy is a cornerstone of modern oncology. For aggressive brain tumors like glioblastoma, the standard alkylating agent is temozolomide (TMZ). However, resistance to TMZ is a significant clinical challenge. nih.gov Researchers are actively exploring synergistic combinations to overcome this resistance. For instance, studies have shown that combining TMZ with other agents, such as the dopamine (B1211576) receptor antagonist perphenazine (B1679617) or the natural compound thymoquinone, can lead to a synergistic cytotoxic effect on glioblastoma cells. nih.govnih.gov This approach can enhance the reduction of tumor cell viability and invasion. nih.govnih.gov

While the principle of synergistic combination with TMZ is well-established for various compounds, specific studies detailing the synergistic activity of this compound derivatives with temozolomide for glioblastoma are not prominently featured in the reviewed scientific literature. The potential of this specific class of compounds to act as a synergistic partner with TMZ remains an area for future investigation.

Enzyme Inhibition Studies (e.g., Antiurease Activity)

Urease is an enzyme that plays a crucial role in the pathogenesis of infections caused by bacteria like Helicobacter pylori, which is linked to peptic ulcers. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing these conditions. nih.gov Researchers explore various natural and synthetic compounds for their antiurease potential. For instance, coagulansin A, a steroidal lactone, has demonstrated significant urease inhibitory activity. nih.gov

Currently, there is a lack of specific studies in the reviewed literature that investigate the antiurease activity of derivatives of this compound. Therefore, the potential of this specific class of compounds to act as urease inhibitors remains an open area for scientific exploration.

Receptor Modulation and Neuropharmacological Applications

The modulation of receptors in the central nervous system is a key mechanism for treating a wide range of neurological and psychiatric disorders. While many phenylacetic acid derivatives are known to have neuropharmacological effects, the specific actions of this compound derivatives are not well-documented in the available literature. Research on related structures, such as the synergistic use of the dopamine receptor antagonist perphenazine in glioblastoma treatment, highlights how targeting specific neural receptors can have therapeutic benefits, even in oncology. nih.gov However, dedicated studies on the receptor binding profiles and potential neuropharmacological applications of this compound derivatives are needed to determine their potential in this field.

5-HT1A Neuroreceptor Ligand Development

The 5-HT1A receptor, a subtype of the serotonin (B10506) receptor, is a well-established target for the treatment of neuropsychiatric disorders such as anxiety and depression. ebi.ac.uk The development of ligands with high affinity and selectivity for the 5-HT1A receptor is a primary focus of medicinal chemistry. Arylpiperazine derivatives are a prominent class of 5-HT1A receptor ligands, and research has demonstrated that modifications of the aryl group and the linker connecting it to the piperazine (B1678402) moiety can significantly influence binding affinity and functional activity. nih.gov

While direct synthesis from this compound is not extensively documented in publicly available literature, the structural motif is highly relevant. For instance, the synthesis of novel arylpiperazine ligands often involves the coupling of a substituted phenylacetic acid with an appropriate piperazine derivative. bg.ac.rs The this compound moiety can be envisioned as a key precursor in the generation of such ligands. The chloro and methoxy (B1213986) substituents on the phenyl ring can play crucial roles in receptor recognition and binding.

Research into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives has shown that the nature of the aryl group and the length of the alkyl spacer are critical for 5-HT1A receptor affinity. nih.gov For example, derivatives with a two-carbon (ethylene) spacer between the imide fragment and the 4-arylpiperazine moiety exhibit potent 5-HT1A ligand binding. nih.gov Specifically, compounds incorporating a cyclohexane (B81311) ring at the 3-position of the pyrrolidine-2,5-dione ring have demonstrated high affinity, with Ki values in the low nanomolar range. nih.gov Furthermore, a chloro-substituted arylpiperazine derivative in this series displayed significant affinity for the 5-HT2A receptor, indicating that the substitution pattern on the phenyl ring can modulate selectivity. nih.gov

The development of environment-sensitive fluorescent ligands for the 5-HT1A receptor, utilizing a 1-(2-methoxyphenyl)piperazine (B120316) core, further underscores the importance of the methoxyphenyl group in achieving high affinity. ebi.ac.uk These studies provide a strong rationale for the use of this compound as a scaffold for generating novel 5-HT1A ligands with potentially unique pharmacological profiles.

Table 1: Affinity of Selected Arylpiperazine Derivatives for 5-HT1A Receptors

| Compound | Structure | Ki (nM) for 5-HT1A |

| Derivative with cyclohexane moiety and ethylene (B1197577) spacer | N-[(4-(2-methoxyphenyl)piperazin-1-yl)-ethyl]-3-cyclohexyl-2-azaspiro[4.5]decane-1,3-dione | 2.7 nih.gov |

| Derivative with cyclohexane moiety and ethylene spacer | N-[(4-(3-chlorophenyl)piperazin-1-yl)-ethyl]-3-cyclohexyl-2-azaspiro[4.5]decane-1,3-dione | 5.1 nih.gov |

| Fluorescent Ligand | 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | 0.67 ebi.ac.uk |

This table is generated based on data for structurally related compounds to illustrate the potential of the this compound scaffold.

Cannabinoid Receptor (CB1) Allosteric Modulation

The cannabinoid CB1 receptor, a G protein-coupled receptor, is a key component of the endocannabinoid system and is implicated in a wide range of physiological processes. While direct agonists and antagonists of the CB1 receptor have therapeutic limitations due to psychoactive side effects, allosteric modulation offers a more nuanced approach to regulating receptor activity. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind, allowing for a fine-tuning of the receptor's response to its natural ligands. nih.gov

Indole-2-carboxamides represent a significant class of CB1 receptor allosteric modulators. nih.gov Structure-activity relationship (SAR) studies have revealed that the indole-2-carboxamide scaffold is a promising template for developing these modulators. nih.gov Although a direct synthesis from this compound is not explicitly described, the structural components of this acid can be incorporated into the design of novel indole (B1671886) derivatives. For example, the phenylacetic acid moiety could be used to construct the indole ring system or be attached as a substituent.

The first identified allosteric modulators of the CB1 receptor were indole derivatives that enhanced the binding of agonists while acting as functional inhibitors. nih.gov Subsequent research has focused on elucidating the SAR of these compounds to optimize their modulatory effects. For instance, modifications to the substituents on the indole ring and the carboxamide side chain have been shown to significantly impact the degree of allosteric modulation.

The therapeutic potential of CB1 allosteric modulators is significant, with possible applications in various neurological and psychiatric disorders without the undesirable effects associated with direct receptor activation or blockade. nih.gov The development of new chemical entities based on the this compound framework could lead to the discovery of novel CB1 allosteric modulators with improved pharmacological properties.

Table 2: Examples of Allosteric Modulators of the CB1 Receptor

| Compound Class | Example Compound | Type of Modulation |

| Indole-2-carboxamides | Org27569 | Positive Allosteric Modulator (Binding), Negative Allosteric Modulator (Function) nih.gov |

| Urea (B33335) Derivatives | - | Negative Allosteric Modulators nih.gov |

| 3-Phenyltropane Analogs | - | Negative Allosteric Modulators nih.gov |

This table provides examples of classes of CB1 allosteric modulators to highlight the context for developing new derivatives.

Structure Activity Relationship Sar Studies of 5 Chloro 2 Methoxyphenyl Acetic Acid Analogs

Impact of Substituent Modifications on Biological Potency and Selectivity

The potency and selectivity of phenylacetic acid analogs are highly dependent on the nature and position of substituents on the aromatic rings and modifications to the acetic acid side chain.

For phenylacetic acid derivatives acting as COX inhibitors, substitutions on the aromatic rings are critical. In the closely related compound diclofenac (B195802) (2-((2,6-dichlorophenyl)amino)phenyl)acetic acid), the substitution pattern on the anilino-phenyl ring is a key determinant of activity.

Research on diclofenac analogs has shown that having two ortho substituents, such as chlorine atoms, on the anilino ring is optimal for high cyclooxygenase inhibitory activity. nih.gov These bulky ortho groups force the two phenyl rings to adopt a non-planar, twisted conformation, which is crucial for fitting into the active site of the COX enzyme. nih.gov Compounds with only one or no ortho substituents are significantly less active. nih.gov

Applying this principle to (5-Chloro-2-methoxyphenyl)acetic acid, the chloro and methoxy (B1213986) groups on the phenyl ring play a crucial role in defining its interaction with biological targets. The chloro group is an electron-withdrawing group, while the methoxy group is electron-donating. Their specific placement at the 5- and 2-positions, respectively, dictates the electronic environment and steric profile of the molecule.

Table 1: Impact of Aromatic Ring Substitution on COX Inhibition in Diclofenac Analogs This table illustrates SAR principles from diclofenac analogs that are applicable to this compound.

| Compound/Analog | Substitution Pattern | Key Finding | Reference |

|---|---|---|---|

| Diclofenac | 2',6'-dichloro (on anilino ring) | Optimal for potent COX inhibition due to induced ring twisting. | nih.gov |

| Monochloro-anilino analog | Single ortho-chloro | Reduced activity compared to diclofenac. | nih.gov |

| No ortho substitution | Unsubstituted anilino ring | Significantly less active. | nih.gov |

| 5-Fluoro-diclofenac | Fluorine at C5 of phenylacetic acid ring | Modest metabolic stability, comparable cytotoxicity to diclofenac. | acs.orgnih.gov |

The carboxylic acid group of phenylacetic acids is a critical feature for their anti-inflammatory activity, as it typically forms key ionic interactions and hydrogen bonds within the active site of the COX enzyme. However, this acidic group is also associated with gastrointestinal toxicity. nih.gov Consequently, numerous studies have focused on modifying this moiety to improve safety while retaining efficacy.

Common strategies include:

Esterification: Converting the carboxylic acid to an ester creates a prodrug that is later hydrolyzed in the body to release the active drug. This can reduce direct irritation to the gastric mucosa.

Amide Formation: Replacing the hydroxyl of the carboxylic acid with an amino group to form an amide can alter the compound's physicochemical properties and selectivity. Studies on diclofenac have shown that converting the acid to various amide derivatives can maintain or, in some cases, increase anti-inflammatory and analgesic activity. sriweb.org For instance, a diclofenac-sulfanilamide conjugate showed potent activity. sriweb.org

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, known as bioisosteres, such as tetrazole or sulfonic acid. acs.orgnih.gov In studies of diclofenac analogs:

Replacing the carboxylic acid with a tetrazole ring maintained stability but led to strong cytotoxicity. acs.orgnih.gov

Analogs with sulfonic acid or sulfonamide groups were not favorable for COX inhibition. acs.orgnih.gov

Introducing fluorine atoms at the benzylic position (the carbon adjacent to the phenyl ring) of the acetic acid moiety created compounds that were resistant to glucuronidation (a major metabolic pathway for carboxylic acids) and showed very little liver toxicity, while retaining selective COX-2 inhibition. acs.orgnih.gov

Table 2: Effect of Acetic Acid Moiety Modification on the Properties of Diclofenac Analogs

| Modification | Resulting Functional Group | Impact on Activity/Properties | Reference |

|---|---|---|---|

| Bioisosteric Replacement | Tetrazole | Reduced acyl glucuronide formation but induced strong cytotoxicity. | acs.orgnih.gov |

| Bioisosteric Replacement | Sulfonic Acid | Not preferable for COX inhibition. | acs.orgnih.gov |

| Amide Formation | N-Aryl Amide | Maintained or increased anti-inflammatory activity, potential for improved COX-2 selectivity. | sriweb.org |

| Prodrug Strategy | Ester | Masks the free acid, designed to reduce local GI irritation. | nih.gov |

Positional Isomerism and Pharmacological Effects

For example, in diclofenac analogs, moving the chloro substituents on the anilino ring from the 2,6-positions to other positions like 2,5-dichloro results in a change in the molecule's conformation and binding affinity. nih.govnih.gov The 2,6-disubstitution is superior because it enforces the twisted conformation necessary for activity. nih.gov

For this compound, one can hypothesize that its isomers would exhibit different biological profiles:

2-Chloro-5-methoxyphenyl isomer: Shifting the methoxy group might alter hydrogen bonding interactions and steric fit within a target protein.

4-Chloro-2-methoxyphenyl isomer: This isomer would present a different electronic and steric profile, likely leading to a different potency and selectivity.

3-Chloro-2-methoxyphenyl isomer: The change in the chloro position would significantly alter the electronic distribution across the ring.

The specific pharmacological effects would depend entirely on the target protein. The 2-methoxy group, being ortho to the acetic acid linker, can influence the orientation of the side chain through steric hindrance and potential intramolecular hydrogen bonding, which would be lost if it were moved to a different position.

Stereochemical Influences on Activity

The carbon atom of the acetic acid moiety that is attached to the phenyl ring (the α-carbon) is a prochiral center. If a substituent is added to this carbon, it becomes a chiral center, leading to two stereoisomers (enantiomers). For many NSAIDs of the related profen class (e.g., ibuprofen, naproxen), the biological activity resides almost exclusively in one enantiomer, typically the (S)-enantiomer.

Although this compound itself is not chiral, analogs with α-substitution would be. Studies on the alkylation of phenylacetic acid have demonstrated the creation of such chiral centers. acs.org For diclofenac, introducing methyl groups at the benzylic position to create a chiral center resulted in a loss of COX inhibitory activity. acs.org However, replacing them with fluorine atoms (which are smaller) led to potent and selective compounds. acs.org This suggests that while chirality can be introduced, the size and nature of the substituent at the α-carbon are critical and that bulkiness at this position is not well-tolerated by the COX enzyme active site for this class of compounds.

Comparative SAR Analysis with Structurally Related Compounds

The most relevant compound for comparative SAR analysis is diclofenac.

Core Structure: Both this compound and diclofenac are phenylacetic acids. However, diclofenac features a second phenyl ring linked by an amino bridge (anilino), whereas the target compound has a single substituted phenyl ring. This fundamental structural difference means this compound is smaller and lacks the specific diarylamine structure of diclofenac.

Substituents: Diclofenac's activity relies on the two ortho-chloro groups on the anilino ring to force a twisted conformation. nih.gov this compound relies on its single chloro and methoxy groups. The 2-methoxy group likely plays a significant steric and electronic role, influencing the conformation of the acetic acid side chain relative to the ring.

Binding Mode: Phenylacetic acid-type NSAIDs like diclofenac bind to COX enzymes, with the carboxylate group interacting with key residues like Arginine-120 at the top of the active site channel. core.ac.uk The rest of the molecule occupies a hydrophobic channel. The specific substitutions on the phenyl ring of this compound would determine its precise fit and interactions within this channel. It has also been noted that phenylacetic acids, including diclofenac, can bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain, suggesting potential for other biological activities. nih.gov

Rational Design of Enhanced Therapeutics Based on SAR Data

SAR data from diclofenac and other phenylacetic acids provide a clear roadmap for designing improved therapeutics based on the this compound scaffold.

Toxicity Reduction: The primary liability of many NSAIDs is GI toxicity from the free carboxylic acid and hepatotoxicity from metabolic activation. nih.gov SAR from diclofenac suggests that modifying the acetic acid moiety is a promising strategy. Designing analogs with α,α-difluoro substitution on the acetic acid side chain could block metabolic glucuronidation and reduce toxicity while potentially retaining or even improving COX-2 selectivity. acs.orgnih.gov

Selectivity Enhancement: To design more selective COX-2 inhibitors (which are associated with fewer GI side effects than non-selective NSAIDs), SAR principles suggest that modifications that allow for deeper penetration into the larger COX-2 active site are beneficial. For the this compound scaffold, this could involve extending the molecule or adding specific functional groups that can interact with the side pocket of the COX-2 active site.

Potency Improvement: The QSAR of diclofenac highlights the importance of lipophilicity and the twist angle between aromatic rings. nih.gov For a single-ring system like this compound, optimizing potency would involve fine-tuning the electronic and steric properties of the ring substituents to maximize favorable interactions within the target's binding site. This could involve exploring other halogen substitutions at the 5-position or different ether groups at the 2-position.

By combining these strategies, rational design efforts can use the this compound core to develop novel therapeutic agents with enhanced potency, improved safety profiles, and desirable selectivity.

Mechanistic Studies and Molecular Interactions of 5 Chloro 2 Methoxyphenyl Acetic Acid Derivatives

Identification of Molecular Targets and Pathways

Derivatives of (5-Chloro-2-methoxyphenyl)acetic acid have been investigated for their potential to interact with various biological targets and influence cellular pathways, primarily in the context of anticancer and anti-inflammatory research.

Substituted benzimidazole (B57391) derivatives have been designed and synthesized with the aim of targeting key molecules in cancer progression. One such study focused on the estrogen receptor alpha (ERα), a crucial molecular target in the pathogenesis of breast cancer. chemrevlett.com By incorporating moieties like piperidine, methyl-piperazine, and morpholine, these derivatives were engineered to bind effectively to ERα. chemrevlett.com

In the realm of anti-inflammatory research, novel phenoxy acetic acid derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov The selective inhibition of COX-2 over the constitutive COX-1 isoform is a critical strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov

Furthermore, 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are frequently over-activated in various cancers. mdpi.com These findings highlight the potential of these compounds to interfere with key signaling cascades that drive tumor growth and survival.

Ligand-Target Binding Affinity and Specificity

The binding affinity and specificity of this compound derivatives to their molecular targets are crucial determinants of their pharmacological activity. Studies on related (2-methoxyphenyl)piperazine derivatives have provided insights into these aspects, particularly in the context of serotonin (B10506) 5-HT1A receptors.

New (2-methoxyphenyl)piperazine derivatives containing a terminal heteroaryl or cycloalkyl amide fragment have been synthesized and their affinities for the 5-HT1A receptor were assessed using radioligand binding assays. nih.gov Certain derivatives, particularly those with a cycloalkyl moiety, demonstrated high affinity for the 5-HT1A receptor. nih.gov Notably, compounds featuring cis-bicyclo[3.3.0]octane, norbornane, and norbornene groups exhibited 2- to 10-fold higher affinity for 5-HT1A sites compared to the reference antagonist NAN-190. nih.gov The antagonist activity at α1-adrenergic receptors was also evaluated, and several high-affinity 5-HT1A ligands were found to be devoid of significant activity at these adrenergic receptors, indicating a degree of selectivity. nih.gov

Binding Affinities of (2-methoxyphenyl)piperazine Derivatives at 5-HT1A Receptors

| Compound | Structure/Group | Binding Affinity (Ki, nM) |

|---|---|---|

| 2a | cis-bicyclo[3.3.0]octane | 0.12 |

| 2c | cis-bicyclo[3.3.0]octane | 0.63 |

| 2f | norbornane | 0.25 |

| 2g | norbornane | 0.32 |

| 2h | norbornene | 0.45 |

Enzyme Kinetics and Inhibition Mechanisms (e.g., HIV Reverse Transcriptase Inhibition)

Derivatives of this compound and structurally related compounds have been investigated for their ability to inhibit various enzymes, including HIV reverse transcriptase and cyclooxygenases.

The anti-HIV activity of certain nucleoside analogues is attributed to their ability to terminate the DNA polymerization process catalyzed by HIV reverse transcriptase. nih.gov While not direct derivatives, the study of 5-substituted pyrimidine (B1678525) nucleosides provides a framework for understanding enzyme inhibition in this context. nih.gov Furthermore, fragments of aurintricarboxylic acid have been shown to inhibit the cytopathic effect of HIV-1, although their mechanism appears distinct from the inhibition of reverse transcriptase. nih.gov

In the context of anti-inflammatory activity, novel phenoxy acetic acid derivatives have been evaluated for their inhibition of COX-1 and COX-2 enzymes. nih.gov These studies provide IC50 values, which quantify the concentration of the compound required to inhibit 50% of the enzyme's activity. Several of the synthesized compounds demonstrated potent and selective inhibition of COX-2. nih.gov

Inhibitory Activity of Phenoxy Acetic Acid Derivatives against COX-1 and COX-2

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 5f | 4.07 ± 0.12 | 0.08 ± 0.01 |

| 7b | 6.21 ± 0.15 | 0.11 ± 0.02 |

| Celecoxib (Reference) | 14.93 ± 0.12 | 0.09 ± 0.01 |

| Mefenamic acid (Reference) | 29.9 ± 0.09 | - |

Cellular Pathway Perturbations (e.g., Cell Cycle Arrest, Apoptosis Signaling)

The antiproliferative effects of derivatives of this compound are often linked to their ability to perturb critical cellular pathways, such as those controlling the cell cycle and apoptosis (programmed cell death).

A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been synthesized and evaluated for their anticancer activity. researchgate.net One of the most potent compounds from this series was found to arrest the cell cycle at the G2/M phase in human pancreatic carcinoma (MIA PaCa-2) cells and subsequently induce apoptosis. researchgate.net

Similarly, novel chalcone (B49325) derivatives incorporating a 2-phenoxy-N-arylacetamide moiety have been shown to induce apoptosis in breast (MCF7) and laryngeal (HEP2) cancer cells. nih.gov Mechanistic studies revealed that these compounds can down-regulate the expression of key proteins involved in cell proliferation and survival, such as protein kinase B (AKT1), and inflammatory mediators like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). nih.gov The inhibition of these pathways ultimately promotes apoptotic cell death. nih.gov

Effect of Chalcone Derivative 5c on Gene Expression in Cancer Cell Lines

| Gene | Cell Line | Fold Change in Expression (relative to control) |

|---|---|---|

| AKT1 | MCF7 | 0.402 ± 0.068 |

| HEP2 | 0.381 ± 0.011 | |

| COX-2 | MCF7 | 0.502 ± 0.073 |

| HEP2 | 0.547 ± 0.0321 | |

| IL-6 | MCF7 | 0.814 ± 0.079 |

| HEP2 | 0.464 ± 0.08 |

Molecular Docking and Homology Modeling for Receptor Interactions

To elucidate the binding modes of this compound derivatives at a molecular level, computational techniques such as molecular docking and homology modeling are employed. These methods predict the preferred orientation and interactions of a ligand when bound to a protein target.

Molecular docking studies have been conducted on 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives, which are structurally related to the compound of interest, to investigate their binding to the estrogen receptor alpha (ERα). chemrevlett.comchemrevlett.com These studies revealed that the derivatives could bind tightly within the receptor's binding pocket, forming numerous interactions. chemrevlett.com The docking scores (ΔG) provide an estimate of the binding affinity. chemrevlett.com

In another study, molecular docking was used to predict the anti-inflammatory activity of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a vanillin (B372448) derivative, by examining its interaction with COX-2 receptors. nih.gov The results indicated a lower binding energy compared to the starting material, suggesting potentially better activity. nih.gov

Furthermore, molecular docking of 5-chloro-indole-carboxylate derivatives into the active sites of BRAFV600E and EGFRT790M enzymes has demonstrated high binding affinities and key interactions with amino acid residues within the binding pockets, providing a rationale for their inhibitory activity. mdpi.com For instance, the 5-chloro-indole moiety was shown to form pi-stacking and hydrophobic interactions, while the chlorine atom participated in halogen bonding with key residues. mdpi.com

Molecular Docking Scores of Benzimidazole Derivatives against Estrogen Receptor Alpha (ERα)

| Compound | Docking Score (ΔG, kcal/mol) |

|---|---|

| 14a | -9.58 |

| 14b | -9.68 |

| 14c | -10.05 |

| 14d | -9.28 |

| Raloxifene (Standard) | -9.13 |

Analytical and Spectroscopic Characterization in Research on 5 Chloro 2 Methoxyphenyl Acetic Acid

Spectroscopic Methods for Structure Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural confirmation of (5-Chloro-2-methoxyphenyl)acetic acid. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are utilized.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on analogous compounds like 2-methoxyphenylacetic acid and 5-chloro-2-methoxybenzoic acid, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methylene (B1212753) protons of the acetic acid side chain. hmdb.cachemicalbook.com The aromatic protons would appear as a set of multiplets in the range of δ 6.8-7.3 ppm, with their splitting patterns dictated by their positions relative to the chloro and methoxy substituents. The methoxy group protons (-OCH₃) would typically present as a sharp singlet around δ 3.8 ppm, and the methylene protons (-CH₂) of the acetic acid moiety would also be a singlet, expected around δ 3.6 ppm. rsc.orgnih.gov The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a much lower field, often above δ 10.0 ppm, and its presence can be confirmed by D₂O exchange.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the methylene carbon, the methoxy carbon, and the six aromatic carbons. np-mrd.org The carboxyl carbon (C=O) is typically found in the δ 170-180 ppm region. rsc.org The aromatic carbons would generate a series of signals between δ 110-160 ppm, with the carbon attached to the oxygen (C-2) being the most downfield shifted in this group, and the carbon attached to the chlorine (C-5) also showing a characteristic shift. chemicalbook.com The methoxy carbon (-OCH₃) would appear around δ 55-60 ppm, and the methylene carbon (-CH₂) would be observed in the δ 35-45 ppm range. nih.govchemicalbook.com

| Technique | Functional Group | Predicted Chemical Shift (δ, ppm) | Reference Analogs |

|---|---|---|---|

| ¹H NMR | Aromatic (Ar-H) | 6.8 - 7.3 (multiplets) | hmdb.cachemicalbook.com |

| Methoxy (-OCH₃) | ~3.8 (singlet) | rsc.orgnih.gov | |

| Methylene (-CH₂) | ~3.6 (singlet) | rsc.orgnih.gov | |

| Carboxyl (-COOH) | >10.0 (broad singlet) | rsc.org | |

| ¹³C NMR | Carboxyl (C=O) | 170 - 180 | rsc.orgchemicalbook.com |

| Aromatic (C-O) | 110 - 160 | chemicalbook.com | |

| Aromatic (C-Cl, C-H) | chemicalbook.com | ||

| Methoxy (-OCH₃) | 55 - 60 | chemicalbook.com | |

| Methylene (-CH₂) | 35 - 45 | nih.gov |

Infrared (IR) Spectroscopy